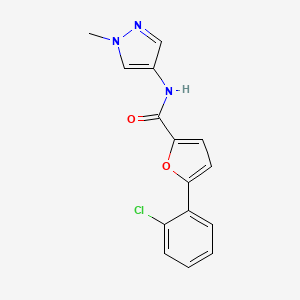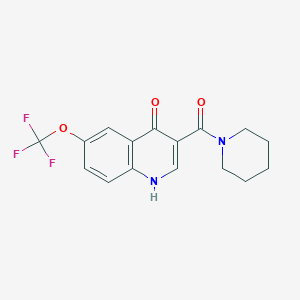![molecular formula C20H19N3O4 B10993694 N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine](/img/structure/B10993694.png)
N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
N-Alkylation: The indole core is then alkylated using benzyl halides under basic conditions to introduce the benzyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated peptide synthesizers, and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the indole compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Indole derivatives can act as ligands in catalytic reactions.
Biology:
Biological Probes: Used as probes to study biological processes involving indole-containing biomolecules.
Enzyme Inhibitors: Potential inhibitors of enzymes that interact with indole derivatives.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness: N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine is unique due to its specific structure, which combines an indole moiety with a peptide chain.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[(1-benzylindole-6-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)16-7-6-15-8-9-23(17(15)10-16)13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26) |
InChI Key |
UOTOZUMKNOVRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B10993623.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10993633.png)
![ethyl (2-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10993635.png)

![N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10993656.png)
![N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10993659.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide](/img/structure/B10993674.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B10993676.png)

![N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10993686.png)
![2-{1-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B10993698.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10993708.png)
![N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10993715.png)
